molecular formula C18H17N3O5 B2369395 8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1021206-14-3

8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2369395
CAS No.: 1021206-14-3
M. Wt: 355.35
InChI Key: ASSIGKZVMVAAAE-UHFFFAOYSA-N
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Description

“8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, diabetes, or neurodegenerative disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-oxo-2H-chromene-3-carboxylate and 6-oxopyridazine.

    Ethoxylation: The ethoxylation of the chromene derivative is carried out using ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The amidation reaction involves the coupling of the ethoxylated chromene with 2-(6-oxopyridazin-1(6H)-yl)ethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up: Adjusting reaction conditions for larger batch sizes.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

“8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the chromene or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of “8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide” involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxamide derivatives: Compounds with similar chromene structures but different substituents.

    Pyridazine derivatives: Compounds with the pyridazine ring but different functional groups.

Uniqueness

“8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide” is unique due to its specific combination of chromene and pyridazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-ethoxy-2-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-2-25-14-6-3-5-12-11-13(18(24)26-16(12)14)17(23)19-9-10-21-15(22)7-4-8-20-21/h3-8,11H,2,9-10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSIGKZVMVAAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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